molecular formula C9H11N3 B6590009 3-[(2-aminophenyl)amino]propanenitrile CAS No. 98997-02-5

3-[(2-aminophenyl)amino]propanenitrile

Cat. No. B6590009
CAS RN: 98997-02-5
M. Wt: 161.2
InChI Key:
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Description

3-[(2-Aminophenyl)amino]propanenitrile (3-APN) is an organic compound that has a variety of applications in scientific research. It is a versatile compound that is used in a wide range of experiments, including those involving biochemical and physiological effects. 3-APN is synthesized from the reaction between 2-amino-1-phenyl-1-propanone and hydrocyanic acid. This reaction produces a white or off-white powder that is slightly soluble in water and has a melting point of about 83°C.

Scientific Research Applications

3-[(2-aminophenyl)amino]propanenitrile has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including drugs, dyes, and fluorescent probes. It is also used in the study of enzyme kinetics and metabolic pathways. Additionally, 3-[(2-aminophenyl)amino]propanenitrile is used in the study of the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

The mechanism of action of 3-[(2-aminophenyl)amino]propanenitrile is not fully understood. However, it is believed that the compound binds to enzymes and other proteins in the body, resulting in changes in their structure and function. This, in turn, affects the biochemical and physiological processes that these proteins are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(2-aminophenyl)amino]propanenitrile have been studied extensively. It has been shown to have a variety of effects, including changes in enzyme activity and metabolic pathways. Additionally, it has been shown to affect the expression of genes related to drug metabolism and cell signaling. Furthermore, 3-[(2-aminophenyl)amino]propanenitrile has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 3-[(2-aminophenyl)amino]propanenitrile in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to its use. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not as stable as some other compounds and may degrade over time.

Future Directions

There are a number of potential future directions for research on 3-[(2-aminophenyl)amino]propanenitrile. For instance, further studies could be done to investigate the biochemical and physiological effects of the compound. Additionally, research could be done to explore the potential therapeutic applications of 3-[(2-aminophenyl)amino]propanenitrile, such as its use in cancer treatment. Furthermore, research could be done to improve the synthesis of the compound and to find ways to increase its solubility in water. Finally, research could be done to develop new fluorescent probes and other compounds based on 3-[(2-aminophenyl)amino]propanenitrile.

Synthesis Methods

The synthesis of 3-[(2-aminophenyl)amino]propanenitrile is a two-step process. In the first step, 2-amino-1-phenyl-1-propanone is reacted with hydrocyanic acid to form 3-[(2-aminophenyl)amino]propanenitrile. This reaction is typically done in aqueous solution at temperatures of around 100°C. The reaction is exothermic and yields a white or off-white powder that is slightly soluble in water. The second step involves the purification of 3-[(2-aminophenyl)amino]propanenitrile by recrystallization. The compound is typically dried and stored in a tightly sealed container.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-aminophenyl)amino]propanenitrile involves the reaction of 2-nitropropane with 2-aminophenylamine, followed by reduction of the resulting nitro compound to the corresponding amine, and then reaction with cyanogen bromide to form the nitrile.", "Starting Materials": [ "2-nitropropane", "2-aminophenylamine", "cyanogen bromide", "reducing agent (e.g. hydrogen gas with palladium catalyst)" ], "Reaction": [ "Step 1: Reaction of 2-nitropropane with 2-aminophenylamine in the presence of a catalyst (e.g. Raney nickel) to form 3-[(2-nitrophenyl)amino]propanenitrile", "Step 2: Reduction of the nitro compound to the corresponding amine using a reducing agent (e.g. hydrogen gas with palladium catalyst) to form 3-[(2-aminophenyl)amino]propanenitrile", "Step 3: Reaction of the amine with cyanogen bromide in the presence of a base (e.g. sodium hydroxide) to form the nitrile, 3-[(2-aminophenyl)amino]propanenitrile" ] }

CAS RN

98997-02-5

Product Name

3-[(2-aminophenyl)amino]propanenitrile

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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